1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic
Properties
CAS No. |
10579-63-2 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,1,7-9H2,2H3 |
InChI Key |
LSWRJXFXUHBUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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